![molecular formula C27H19BrN4O3 B11712267 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromophenyl diazenyl group and a benzoxazolyl phenyl imino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method starts with the diazotization of 3-bromoaniline to form the diazonium salt. This intermediate is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the condensation of this intermediate with a benzoxazole derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.
化学反应分析
Types of Reactions
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4-[(E)-(4-bromophenyl)diazenyl]phenol: Similar structure but lacks the benzoxazole moiety.
2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Similar structure but lacks the bromophenyl diazenyl group.
Uniqueness
The uniqueness of 4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl diazenyl and benzoxazole moieties allows for a broader range of interactions and applications compared to its simpler analogs.
属性
分子式 |
C27H19BrN4O3 |
|---|---|
分子量 |
527.4 g/mol |
IUPAC 名称 |
4-[(3-bromophenyl)diazenyl]-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C27H19BrN4O3/c1-16-5-10-26-23(11-16)30-27(35-26)22-14-19(6-9-25(22)34)29-15-17-12-21(7-8-24(17)33)32-31-20-4-2-3-18(28)13-20/h2-15,33-34H,1H3 |
InChI 键 |
LDPBYTOGRQMPDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)N=NC5=CC(=CC=C5)Br)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


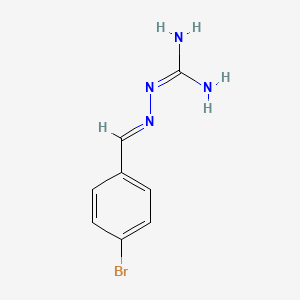
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)

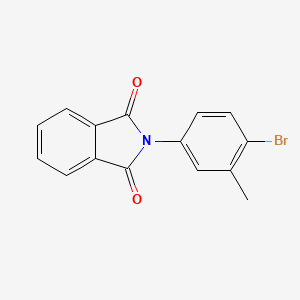
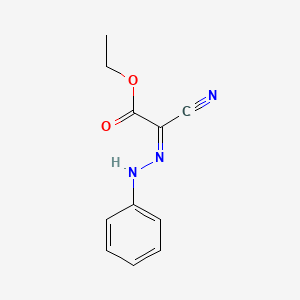
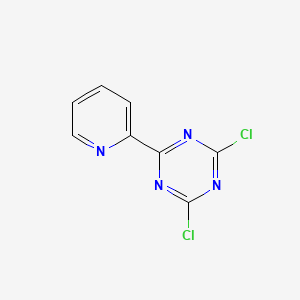
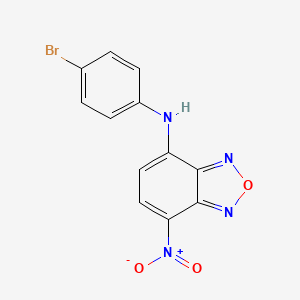
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
